molecular formula C17H19Cl2N3O2 B2765601 N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea CAS No. 338784-99-9

N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea

Cat. No.: B2765601
CAS No.: 338784-99-9
M. Wt: 368.26
InChI Key: CJZLCUBTHGRWTP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a dichlorobenzyl group and a pyridinyl moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea typically involves the reaction of tert-butylamine with a suitable pyridine derivative. The process may include steps such as:

    Formation of the pyridinyl intermediate: This step involves the preparation of a 1,6-dihydro-3-pyridinyl derivative, which can be achieved through various synthetic routes, including cyclization reactions.

    Introduction of the dichlorobenzyl group: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate reagents.

    Coupling with tert-butylamine: The final step involves the coupling of the intermediate with tert-butylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: The compound may be investigated for its therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the benzyl and pyridinyl groups. Examples include:

  • N-(tert-butyl)-N’-[1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
  • N-(tert-butyl)-N’-[1-(2,6-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea

Uniqueness

The uniqueness of N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the dichlorobenzyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZLCUBTHGRWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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